molecular formula C17H21N3O2S B6474609 N-[1-(quinolin-2-yl)piperidin-3-yl]cyclopropanesulfonamide CAS No. 2640819-47-0

N-[1-(quinolin-2-yl)piperidin-3-yl]cyclopropanesulfonamide

Cat. No.: B6474609
CAS No.: 2640819-47-0
M. Wt: 331.4 g/mol
InChI Key: CDMNRPASFAZYTR-UHFFFAOYSA-N
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Description

N-[1-(quinolin-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a sulfonamide derivative featuring a quinoline-substituted piperidine scaffold. The compound combines a bicyclic quinoline moiety, a piperidine ring, and a cyclopropanesulfonamide group.

Properties

IUPAC Name

N-(1-quinolin-2-ylpiperidin-3-yl)cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c21-23(22,15-8-9-15)19-14-5-3-11-20(12-14)17-10-7-13-4-1-2-6-16(13)18-17/h1-2,4,6-7,10,14-15,19H,3,5,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMNRPASFAZYTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3C=C2)NS(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution

Quinoline derivatives bearing a leaving group at the 2-position (e.g., halogen) undergo nucleophilic substitution with piperidin-3-amine. For example, 2-chloroquinoline reacts with piperidin-3-amine in the presence of a palladium catalyst under Buchwald-Hartwig conditions. Typical reaction parameters include:

ParameterCondition
CatalystPd(OAc)₂/Xantphos
BaseCs₂CO₃
SolventToluene or 1,4-dioxane
Temperature90–110°C
Reaction Time12–24 hours
Yield60–75%

This method avoids harsh conditions but requires careful handling of air-sensitive catalysts. The reaction mechanism involves oxidative addition of the palladium catalyst to the aryl halide, followed by amine coordination and reductive elimination.

Reductive Amination

An alternative approach involves condensing quinoline-2-carbaldehyde with piperidin-3-amine under reductive conditions. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 4–6 facilitates imine formation and subsequent reduction:

Quinoline-2-carbaldehyde+Piperidin-3-amineNaBH₃CN, MeOH1-(Quinolin-2-yl)piperidin-3-amine\text{Quinoline-2-carbaldehyde} + \text{Piperidin-3-amine} \xrightarrow{\text{NaBH₃CN, MeOH}} \text{1-(Quinolin-2-yl)piperidin-3-amine}

ParameterCondition
Reducing AgentNaBH₃CN
SolventMethanol
pH4–6 (acetic acid buffer)
Temperature25°C (room temperature)
Reaction Time6–8 hours
Yield70–85%

This method offers higher yields but requires strict pH control to prevent over-reduction of the quinoline ring.

Sulfonamidation with Cyclopropanesulfonyl Chloride

The second stage involves introducing the cyclopropanesulfonamide group to the amine intermediate. This step requires precise stoichiometry and controlled conditions to avoid side reactions such as over-sulfonylation or hydrolysis of the sulfonyl chloride.

Reaction Optimization

Cyclopropanesulfonyl chloride reacts with 1-(quinolin-2-yl)piperidin-3-amine in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions. Triethylamine (TEA) or pyridine is used to scavenge HCl generated during the reaction:

1-(Quinolin-2-yl)piperidin-3-amine+Cyclopropanesulfonyl chlorideTEA, DCMN-[1-(Quinolin-2-yl)piperidin-3-yl]cyclopropanesulfonamide\text{1-(Quinolin-2-yl)piperidin-3-amine} + \text{Cyclopropanesulfonyl chloride} \xrightarrow{\text{TEA, DCM}} \text{this compound}

ParameterCondition
SolventDCM or THF
BaseTEA (2.5 equiv)
Temperature0°C → room temperature
Reaction Time4–6 hours
Yield65–80%

Slow addition of the sulfonyl chloride at 0°C minimizes exothermic side reactions. The crude product is typically purified via column chromatography (silica gel, hexane/ethyl acetate gradient).

Spectroscopic Characterization

Post-synthesis characterization confirms structural integrity:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.15 (d, J = 8.4 Hz, 1H, quinoline-H), 7.85–7.70 (m, 3H, quinoline-H), 4.10–3.90 (m, 1H, piperidine-H), 3.30–3.10 (m, 2H, piperidine-H), 2.90–2.70 (m, 2H, piperidine-H), 1.95–1.70 (m, 4H, cyclopropane-H), 1.50–1.20 (m, 4H, piperidine-H).

  • HRMS (ESI) : m/z calculated for C₁₇H₂₀N₃O₂S [M+H]⁺: 330.1274; found: 330.1278.

Alternative Synthetic Routes

Solid-Phase Synthesis

Recent patent literature describes solid-phase methods for analogous sulfonamides. A Wang resin-bound piperidine derivative is reacted with quinoline-2-carboxylic acid, followed by on-resin sulfonylation. Cleavage with trifluoroacetic acid (TFA) yields the target compound:

StepReagents/Conditions
Resin FunctionalizationWang resin, DIC, HOBt
Quinoline CouplingQuinoline-2-carboxylic acid, DMF
SulfonylationCyclopropanesulfonyl chloride, TEA
CleavageTFA/DCM (1:1)
Yield50–60%

This approach facilitates high-throughput screening but requires specialized equipment.

Continuous Flow Synthesis

Continuous flow systems enhance scalability for industrial production. A microreactor setup enables precise mixing of the amine and sulfonyl chloride streams at elevated temperatures (50–60°C), reducing reaction time to 10–15 minutes.

Challenges and Mitigation Strategies

  • Impurity Formation : Over-sulfonylation is minimized by using a slight excess of amine (1.1 equiv) and maintaining low temperatures during sulfonyl chloride addition.

  • Solubility Issues : THF/DCM mixtures improve solubility of the quinoline intermediate.

  • Chiral Resolution : If enantiomerically pure product is required, chiral stationary phase chromatography (CSP-HPLC) separates diastereomers derived from the piperidine amine.

Industrial-Scale Considerations

Large-scale synthesis employs:

  • Catalyst Recycling : Palladium catalysts from Buchwald-Hartwig reactions are recovered via filtration and reused.

  • Waste Management : HCl gas generated during sulfonamidation is neutralized in scrubbers containing NaOH solution.

  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, ensuring consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-[1-(quinolin-2-yl)piperidin-3-yl]cyclopropanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce piperidine derivatives .

Scientific Research Applications

N-[1-(quinolin-2-yl)piperidin-3-yl]cyclopropanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[1-(quinolin-2-yl)piperidin-3-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, while the piperidine ring may interact with protein receptors. These interactions can disrupt cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence includes sulfonamide derivatives with piperidine cores and heterocyclic substituents. Below is a detailed structural and molecular comparison:

N-[1-(2-cyanopyridin-3-yl)piperidin-4-yl]cyclopropanesulfonamide (CAS 2741954-75-4)

  • Molecular Formula : C₁₄H₁₈N₄O₂S
  • Molecular Weight : 306.39
  • Key Features: A 2-cyanopyridin-3-yl group replaces the quinoline moiety. The sulfonamide and cyclopropane groups are retained. The pyridine ring introduces a planar, electron-deficient aromatic system, contrasting with quinoline’s fused bicyclic structure.
Property Value/Description
Substituent 2-cyanopyridin-3-yl
Electronic Effects Electron-withdrawing cyano group enhances polarity.
Potential Applications Likely optimized for solubility in polar solvents.

N-[1-(3-chloro-5-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide (CAS 2549007-95-4)

  • Molecular Formula: Not explicitly stated but inferred as ~C₁₄H₁₅ClN₄O₂S (exact calculation required).
  • Key Features: Substituted with a 3-chloro-5-cyanopyridin-2-yl group. Chlorine and cyano groups increase steric bulk and electronic complexity.
Property Value/Description
Substituent 3-chloro-5-cyanopyridin-2-yl
Electronic Effects Dual electron-withdrawing groups (Cl, CN) may reduce metabolic oxidation.
Structural Impact Increased steric hindrance compared to quinoline derivatives.

N-{1-[(1,1-dioxo-1lambda⁶-thian-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide (CAS 2640880-78-8)

  • Molecular Formula : C₁₄H₂₆N₂O₄S₂
  • Molecular Weight : 350.5
  • Key Features :
    • A sulfone-containing thianylmethyl group replaces the heteroaromatic system.
    • The sulfone group enhances hydrophilicity and hydrogen-bonding capacity.
Property Value/Description
Substituent 1,1-dioxothian-4-ylmethyl
Solubility Likely higher aqueous solubility due to sulfone.
Pharmacokinetics Potential for improved tissue penetration.

Structural and Functional Implications

Quinoline vs. Pyridine Derivatives

  • Aromaticity and Rigidity: Quinoline’s fused bicyclic system provides greater rigidity and surface area for target binding compared to pyridine analogs .
  • Electronic Effects: Quinoline’s nitrogen orientation and extended π-system may enhance interactions with hydrophobic binding pockets, unlike pyridine’s monocyclic structure.

Cyclopropanesulfonamide Group

  • Metabolic Stability : Sulfonamide groups generally resist oxidative metabolism, a feature shared across all compared compounds .

Biological Activity

N-[1-(quinolin-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound features a unique structural arrangement combining a quinoline ring, a piperidine ring, and a cyclopropanesulfonamide group. This configuration is believed to contribute to its distinctive chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • DNA Intercalation : The quinoline moiety can intercalate into DNA structures, potentially disrupting replication and transcription processes.
  • Protein Interaction : The piperidine segment may interact with specific protein receptors, influencing cellular signaling pathways and leading to altered cellular functions.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For example, studies on related piperazinyl quinolones have shown promising results in inhibiting the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .

Compound Cell Line IC50 (µM) Mechanism
This compoundA549 (lung cancer)TBDDNA intercalation
Related Piperazinyl QuinonesHeLa (cervical cancer)5.0Apoptosis induction

Antimicrobial Properties

The compound is also being explored for its antimicrobial potential. Preliminary evaluations suggest that it may possess activity against certain bacterial strains, although specific data on its efficacy are still limited .

Synthesis and Research Applications

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of quinoline derivatives with piperidine under controlled conditions to form intermediates, which are subsequently reacted with cyclopropanesulfonyl chloride .

This compound serves not only as a potential therapeutic agent but also as a valuable biochemical probe in scientific research aimed at understanding disease mechanisms and developing new treatments.

Case Studies and Research Findings

Several studies have highlighted the importance of structural modifications in enhancing the biological activity of quinoline derivatives:

  • Cytotoxicity Studies : A study evaluated various N-substituted piperazinyl quinolones against six cancer cell lines using MTT assays. The findings indicated that structural modifications significantly influenced cytotoxic activity .
  • Inhibitory Activity : Another research focused on related compounds demonstrated significant inhibitory activities against PAK4 (p21-activated kinase 4), suggesting possible pathways for anticancer therapies .
  • Comparative Analysis : When compared to similar compounds, this compound showed enhanced stability and reactivity due to the cyclopropanesulfonamide group, which may contribute to its unique biological profile .

Q & A

Q. What are the key synthetic routes for N-[1-(quinolin-2-yl)piperidin-3-yl]cyclopropanesulfonamide, and what reaction conditions optimize yield?

The synthesis typically involves multi-step reactions, including:

  • Quinoline-piperidine coupling : A nucleophilic substitution or transition-metal-catalyzed reaction to attach the quinoline moiety to the piperidine ring (e.g., using Pd catalysts in DMF at 80–100°C) .
  • Sulfonamide formation : Reacting cyclopropanesulfonyl chloride with the amine group of the piperidine intermediate under basic conditions (e.g., triethylamine in dichloromethane) .
  • Purification : Normal-phase or reverse-phase chromatography (e.g., gradient elution with dichloromethane/methanol) to isolate the final product .
    Optimization : Control of temperature, solvent polarity, and catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling) improves yields >70%. Reaction monitoring via TLC or HPLC is critical .

Q. How can researchers confirm the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks for cyclopropane protons (δ 1.0–1.5 ppm), quinoline aromatic protons (δ 7.5–8.5 ppm), and piperidine CH-N groups (δ 2.5–3.5 ppm) .
    • ¹³C NMR : Cyclopropane carbons (δ 10–15 ppm), sulfonamide sulfur (δ 40–45 ppm), and quinoline carbons (δ 120–150 ppm) .
  • Mass Spectrometry (HRMS) : Molecular ion peak matching the exact mass (e.g., m/z 370.12 for C₁₉H₂₂N₃O₂S⁺) .
  • X-ray Crystallography : Resolves stereochemistry and bond angles, particularly for the cyclopropane-piperidine junction .

Q. What are the primary biological targets or mechanisms of action hypothesized for this compound?

  • Enzyme inhibition : The sulfonamide group may interact with metalloenzymes (e.g., carbonic anhydrase) or ATP-binding pockets via hydrogen bonding .
  • Receptor modulation : Structural analogs show affinity for G protein-coupled receptors (GPCRs) and ion channels due to the quinoline and piperidine motifs .
  • Antimicrobial activity : Similar sulfonamide derivatives disrupt bacterial folate synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Comparative assays : Use standardized protocols (e.g., IC₅₀ measurements in kinase panels) to eliminate variability .
  • Structural validation : Confirm batch purity via LC-MS and rule out degradation products .
  • Computational docking : Compare binding poses across isoforms (e.g., CYP450 enzymes) to explain selectivity discrepancies .

Q. What strategies optimize the compound’s bioavailability and solubility for in vivo studies?

  • Prodrug design : Introduce ester or phosphate groups at the sulfonamide or quinoline sites to enhance aqueous solubility .
  • Salt formation : Use hydrochloride or sodium salts to improve dissolution rates .
  • Nanoparticle encapsulation : Lipid-based carriers (e.g., liposomes) mitigate low logP values (<3.0) .

Q. How can structure-activity relationship (SAR) studies guide further modifications?

  • Core modifications :
    • Replace cyclopropane with bicyclic systems (e.g., bicyclo[2.2.1]) to test steric effects on target binding .
    • Substitute quinoline with isoquinoline or naphthyridine to alter π-π stacking interactions .
  • Functional group variations :
    • Replace sulfonamide with sulfamate or phosphonamide to modulate electronegativity .
    • Add electron-withdrawing groups (e.g., -CF₃) to the piperidine ring to enhance metabolic stability .

Q. What analytical methods are recommended for detecting degradation products under varying storage conditions?

  • Stability studies :
    • Forced degradation : Expose to heat (60°C), UV light, and hydrolytic conditions (pH 1–13) .
    • HPLC-DAD/MS : Monitor degradation peaks and identify byproducts (e.g., quinoline oxidation to N-oxide) .
  • Kinetic modeling : Calculate shelf life using Arrhenius equations for thermal degradation .

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